HTS01037

描述

HTS01037 是一种合成的有机化合物,以其作为脂肪酸结合蛋白 (FABP) 抑制剂的作用而闻名。 它充当 FABP 介导的蛋白质-蛋白质相互作用的拮抗剂,特别是脂肪细胞脂肪酸结合蛋白 。 这种化合物是研究脂肪酸结合蛋白在脂质代谢和炎症中的功能的宝贵工具 .

准备方法

合成路线和反应条件

HTS01037 可以通过一系列涉及形成联噻吩结构的化学反应合成。合成路线通常包括以下步骤:

联噻吩核心的形成: 这涉及在特定条件下偶联噻吩衍生物。

引入官能团: 通过酯化和酰胺化等反应引入羧酸和甲氧羰基等官能团.

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的文献记载,但合成通常遵循有机合成的原理,涉及使用高纯度试剂和受控的反应条件,以确保所需产品的质量和收率 .

化学反应分析

反应类型

HTS01037 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂通常用于取代反应.

形成的主要产品

从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羧酸,而还原可以产生醇或胺 .

科学研究应用

Biochemical Studies

HTS01037 is extensively used in biochemical research to explore the binding properties and physiological roles of FABPs. Its ability to inhibit lipolysis in 3T3-L1 adipocytes and reduce inflammation in macrophages makes it a valuable tool for studying lipid handling and metabolic pathways .

Pharmacological Investigations

The compound has been evaluated for its pharmacological effects in various preclinical models. For instance:

- Inflammation Modulation : this compound significantly reduces lipopolysaccharide-stimulated inflammation in bone marrow-derived macrophages, mimicking the phenotype observed in A-FABP/aP2 knockout mice .

- Lipid Metabolism : In studies involving diabetic mouse models, this compound has been shown to improve glucose metabolism and enhance insulin sensitivity, indicating its potential as a therapeutic agent for metabolic disorders .

Drug Development

This compound is being investigated as a lead compound for developing new drugs targeting FABPs. Its high selectivity and affinity make it an attractive candidate for treating conditions linked to lipid metabolism dysfunctions .

Case Study 1: Inhibition of Lipid Import

A study assessed the effects of this compound on ovarian cancer cells (SKOV3) and demonstrated that it inhibited lipid uptake effectively, showing an IC50 value comparable to other known inhibitors. This suggests that this compound can potentially be utilized in cancer therapies targeting lipid metabolism .

Case Study 2: Anti-Inflammatory Effects

Research involving this compound highlighted its role in reducing inflammatory markers in macrophages exposed to lipopolysaccharides. This property could be exploited for developing treatments for inflammatory diseases, emphasizing the compound's relevance in therapeutic contexts .

作用机制

HTS01037 作为脂肪细胞脂肪酸结合蛋白的高亲和力配体起作用,解离常数 (Ki) 为 0.67 微摩尔 。它与脂肪酸竞争结合在蛋白质的配体结合腔中,从而抑制其功能。 这种抑制作用通过调节参与这些过程的各种基因和蛋白质的表达来影响脂质代谢并减少炎症 .

相似化合物的比较

类似化合物

BMS309403: 另一种具有类似结合特性的脂肪酸结合蛋白抑制剂。

FABP4 抑制剂: 一类针对脂肪酸结合蛋白 4 的化合物,类似于 HTS01037.

独特性

This compound 的独特性在于其对脂肪细胞脂肪酸结合蛋白的高度选择性和亲和力。 它已被证明可以抑制脂肪细胞中的脂肪分解并减少巨噬细胞中的炎症,使其成为研究脂质代谢和炎症的宝贵工具 .

生物活性

HTS01037 is a synthetic organic compound known for its role as an inhibitor of fatty acid binding proteins (FABPs), particularly adipocyte FABP (A-FABP/aP2). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, primarily due to its effects on lipid metabolism and inflammation.

This compound functions by competing with fatty acids for binding to A-FABP, thereby disrupting its intracellular trafficking and metabolism of fatty acids. The compound exhibits a high-affinity binding with a Ki value of approximately 670 nM for A-FABP, which is significantly lower than other inhibitors such as BMS309403, indicating a relatively lower potency compared to this benchmark inhibitor .

Key Actions:

- Inhibition of Lipolysis : this compound has been shown to inhibit lipolysis in 3T3-L1 adipocytes, a model for studying adipocyte function. This effect mirrors the phenotype observed in A-FABP knockout mice, suggesting that the compound effectively mimics the biological outcomes of genetic disruption of A-FABP .

- Reduction of Inflammation : The compound also reduces lipopolysaccharide (LPS)-stimulated inflammation in bone marrow-derived macrophages, indicating its potential anti-inflammatory properties .

In Vitro Studies

- Cell-Based Assays : this compound demonstrated significant inhibition of MCP-1 release from THP-1 macrophages, which is crucial for understanding its impact on inflammatory pathways. The compound's efficacy in these assays suggests that it may play a role in modulating inflammatory responses associated with metabolic diseases .

| Assay Type | Result |

|---|---|

| Lipolysis in 3T3-L1 | Significant inhibition observed |

| MCP-1 Release | Reduced secretion in THP-1 macrophages |

In Vivo Studies

While extensive in vivo characterization has not been reported for this compound, preliminary studies indicate that similar compounds have improved insulin sensitivity and reduced plasma triglycerides in diet-induced obesity (DIO) mouse models. For instance, BMS309403 was effective in improving metabolic parameters when administered chronically to DIO mice .

Case Studies

- Insulin Sensitivity Improvement : In a study involving leptin-deficient ob/ob mice, FABP4 inhibition was associated with improved insulin resistance. Although direct studies with this compound are lacking, the parallels drawn from related compounds suggest potential benefits in insulin signaling pathways .

- Atherosclerosis Model : Another investigation demonstrated that FABP4 inhibition could ameliorate atherosclerosis in ApoE−/− mice. Again, while this compound was not specifically tested, these findings underscore the relevance of FABP4 inhibitors in cardiovascular health .

属性

IUPAC Name |

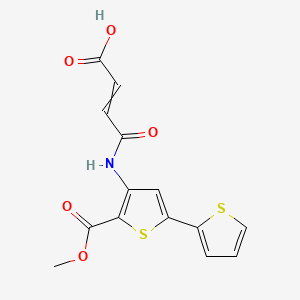

(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S2/c1-20-14(19)13-8(15-11(16)4-5-12(17)18)7-10(22-13)9-3-2-6-21-9/h2-7H,1H3,(H,15,16)(H,17,18)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODSFZNKNHKML-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CS2)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。